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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Albine is a quinolizidine alkaloid naturally occurring in various species of the Lupinus genus.
As a member of a class of biologically active compounds, a thorough understanding of its
physical and chemical properties is essential for research, drug discovery, and quality control
applications. This technical guide provides a comprehensive overview of the known
physicochemical characteristics of (-)-Albine, details generalized experimental protocols for its
isolation and characterization, and presents a logical workflow for these processes. While
extensive data on its specific biological activities and mechanisms of action are still emerging,
this document consolidates currently available computed data and established analytical
principles to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

(-)-Albine is a tetracyclic alkaloid featuring a quinolizidine core. Its structure includes an q,3-
unsaturated lactam and a prop-2-enyl side chain, contributing to its specific stereochemistry
and reactivity. While experimentally determined physical properties such as melting point,
boiling point, and specific solubility are not readily available in public scientific literature, a
significant amount of data has been calculated through computational models, providing
valuable estimates.
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Foundational Data

The fundamental identifiers and structural properties of (-)-Albine are summarized below.

Property Value Citation
Molecular Formula C14H20N20 [1]
Molecular Weight 232.32 g/mol [1]

(1R,2R,9S,12R)-12-prop-2-

enyl-7,11-

IUPAC Name ) ) ]
diazatricyclo[7.3.1.02,]tridec-5-
en-4-one

CAS Number 53915-26-7

Lupinus albus, Lupinus
Natural Occurrence _ _ L [1][2]
pilosus, Lupinus angustifolius

Computed Physicochemical Data

The following table summarizes key physicochemical properties of (-)-Albine computed by
PubChem. These values are predictive and serve as estimates for experimental design.
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Property Computed Value
XLogP3 13

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 2

Exact Mass 232.157563266 Da
Monoisotopic Mass 232.157563266 Da
Topological Polar Surface Area 32.3 A2

Heavy Atom Count 17

Complexity 363

Spectroscopic Profile

Detailed experimental spectra for (-)-Albine are not widely published. However, based on its
known structure, a characteristic spectroscopic profile can be predicted. This information is
crucial for its identification and structural elucidation following isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of (-)-Albine.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid
tetracyclic structure. Key predicted signals include:

o Vinylic Protons (=CH-): Resonances expected in the downfield region of 4 5.0-6.5 ppm.
The proton on the carbon adjacent to the nitrogen in the unsaturated lactam ring would
appear in this range.[3][4][5]

o Allylic Protons (-CH2-CH=CH?3): Signals for the protons on the prop-2-enyl group would be
observed.[3][4][5]
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o Protons Alpha to Nitrogen (N-CH): Multiple signals for protons on carbons adjacent to the
nitrogen atoms are expected in the & 2.5-4.0 ppm range, deshielded by the
electronegative nitrogen.[3][4][5]

o Aliphatic Protons (-CHz-, -CH-): A complex series of overlapping signals in the upfield
region of & 1.0-2.5 ppm corresponding to the remaining protons of the quinolizidine
skeleton.[3][4][5]

e 13C NMR Spectroscopy: The carbon spectrum provides information on each unique carbon
environment. Expected chemical shifts include:

o Carbonyl Carbon (C=0): A signal in the highly deshielded region of & 160-180 ppm is
characteristic of the lactam carbonyl.[6][7]

o Alkene Carbons (C=C): Resonances for the two sp? hybridized carbons of the double bond
are expected between & 100-150 ppm.[6][7]

o Carbons Alpha to Nitrogen (N-C): Signals for carbons directly bonded to nitrogen atoms
would appear in the d 40-65 ppm range.[6][7]

o Aliphatic Carbons (-CHz-, -CH-): The remaining sp? hybridized carbons of the skeleton
would produce signals in the & 20-50 ppm range.[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of (-)-Albine is expected to show the following characteristic absorption bands:
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Expected
Functional Group Wavenumber Characteristics Citation
(cm™)
] Moderate, potentially
N-H Stretch (Amide) ~3200-3400
broad band
Weak to medium
C-H Stretch (sp? C-H) 3000-3100 intensity, sharp [B1I9][10][11]
peak(s)
Strong, multiple sharp
C-H Stretch (sp® C-H)  2850-3000 [8][9][10][11]

peaks

Strong, sharp

C=0 Stretch ]
) ~1650-1690 absorption; a key [12]

(Lactam/Amide) ] )
diagnostic peak
Medium to weak

C=C Stretch (Alkene) ~1640-1680 ) ) [81I9][10][11]
Intensity

C-N Stretch ~1000-1250 Medium intensity

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
aiding in identification.

e Molecular lon (M*): In an electron ionization (El) mass spectrum, the molecular ion peak
would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight,
m/z 232. Due to the nitrogen rule (an odd number of nitrogen atoms results in an even
molecular weight), this peak is expected.

o Fragmentation Pattern: The rigid quinolizidine skeleton is expected to produce a
characteristic fragmentation pattern. Common fragmentation pathways for such alkaloids
involve the loss of the side chain (loss of allyl group, -41 Da) and cleavages of the ring
system, particularly bonds alpha to the nitrogen atoms.[13][14][15]

Experimental Protocols
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The following sections detail generalized but comprehensive protocols for the isolation and a
potential synthetic strategy for (-)-Albine. These are based on established methods for
quinolizidine alkaloids.[1][16][17][18]

Protocol for Isolation from Lupinus Seeds

This protocol describes a standard acid-base extraction method for isolating quinolizidine
alkaloids from plant material.

o Preparation of Plant Material:
o Grind dried Lupinus albus seeds to a fine powder (e.g., using a high-speed mill).

o Defat the resulting flour by Soxhlet extraction or repeated washing with a non-polar
solvent like n-hexane for several hours to remove lipids. Air-dry the defatted material.

¢ Acidic Extraction:

o Macerate the defatted lupin powder in an acidic solution (e.g., 0.5 M HCI or 5% acetic
acid) at a ratio of 1:10 (w/v).

o Stir the mixture at room temperature for at least 12-24 hours to ensure complete
protonation and extraction of the alkaloids into the aqueous phase.

o Filter the mixture through cheesecloth and then filter paper (e.g., Whatman No. 1) to
remove solid plant material. Centrifugation can be used to aid separation.

 Basification and Solvent Extraction:
o Transfer the acidic aqueous extract to a large separatory funnel.

o Slowly add a base (e.g., concentrated ammonium hydroxide or 2 M NaOH) while cooling
and stirring until the pH reaches 10-11. This deprotonates the alkaloids, making them
soluble in organic solvents.

o Extract the basified aqueous phase three to five times with a water-immiscible organic
solvent, such as dichloromethane (DCM) or chloroform. Pool the organic extracts.
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e Purification and Concentration:

o Wash the combined organic extracts with brine (saturated NaCl solution) to remove
residual water.

o Dry the organic phase over an anhydrous salt, such as anhydrous sodium sulfate
(NazS0a).

o Filter off the drying agent and concentrate the crude alkaloid extract under reduced
pressure using a rotary evaporator.

o Chromatographic Separation:

[¢]

Subject the crude extract to column chromatography on silica gel or alumina.

o Elute with a gradient solvent system, starting with a less polar solvent (e.g., DCM) and
gradually increasing the polarity (e.g., by adding methanol; DCM:MeOH 99:1 to 90:10).

o Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate
solvent system and a visualizing agent (e.g., Dragendorff's reagent, which gives an
orange-brown spot for alkaloids).

o Combine fractions containing the compound with the target Rf value for (-)-Albine.
 Final Purification:

o Further purify the combined fractions using preparative TLC or High-Performance Liquid
Chromatography (HPLC) to obtain pure (-)-Albine.

o Confirm the identity and purity of the isolated compound using the spectroscopic methods
outlined in Section 2.

General Strategy for Enantioselective Synthesis

The enantioselective synthesis of complex alkaloids like (-)-Albine is a significant challenge.
While a specific total synthesis for (-)-Albine is not prominently documented, strategies for
related quinolizidine alkaloids often rely on building the chiral piperidine core first, followed by
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annulation to complete the bicyclic or tricyclic system. A representative approach could involve
the following key steps.[16][18]

o Chiral Building Block Formation: Start with a commercially available chiral starting material,
such as a phenylglycinol-derived lactam, to establish the initial stereocenter.

» Stereocontrolled Alkylation: Introduce substituents onto the piperidine ring precursor. This
can be achieved via stereoselective alkylation of an enolate or a related nucleophilic species.
For (-)-Albine, this would involve introducing the precursor to the prop-2-enyl side chain.

» Ring Closure/Annulation: Perform an intramolecular cyclization reaction to form the
additional rings of the quinolizidine skeleton. This could involve reactions like intramolecular
Michael additions, Mannich reactions, or ring-closing metathesis.

o Functional Group Manipulation: Modify functional groups as needed. This may include
reduction of amides or esters, protection/deprotection of functional groups, and introduction
of the a,-unsaturation in the lactam ring.

» Final Deprotection and Purification: Remove any protecting groups and purify the final
product using chromatographic techniques (e.g., HPLC) to yield enantiomerically pure (-)-
Albine.

Mandatory Visualizations
Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and characterization of
(-)-Albine from its natural source.
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Caption: Workflow for Isolation and Characterization of (-)-Albine.

Biological Activity

Quinolizidine alkaloids as a class are known for a wide range of biological activities, primarily
acting as protective agents for the plant against herbivores and pathogens.[12] Their
mechanisms of action often involve interaction with neurotransmitter receptors, particularly
nicotinic acetylcholine receptors (nNAChRs), leading to neurotoxic effects in insects. However,
specific studies detailing the biological activity, mechanism of action, or involvement in any
signaling pathways for (-)-Albine are limited. Further research is required to elucidate its

pharmacological profile and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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